molecular formula C7H8O B13743492 Bicyclo[3.2.0]hept-6-en-3-one CAS No. 29474-19-9

Bicyclo[3.2.0]hept-6-en-3-one

Cat. No.: B13743492
CAS No.: 29474-19-9
M. Wt: 108.14 g/mol
InChI Key: UCDBFMIOHSYYTL-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-6-en-3-one is a fused bicyclic ketone with a unique structure comprising a cyclopropane ring fused to a cyclopentanone moiety. Its molecular formula is C₇H₈O, with a molecular weight of 108.14 g/mol and a CAS registry number of 13173-09-6 . This compound exhibits distinct functionalities in each ring, enabling chemo-, regio-, and stereoselective transformations, making it valuable for synthesizing complex molecules such as prostaglandin intermediates and Corey lactone derivatives . Its synthesis typically involves cyclization of hydroxy-enoic acid derivatives under acidic conditions, achieving yields up to 79% with superior stereocontrol compared to alternative methods .

Properties

CAS No.

29474-19-9

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

bicyclo[3.2.0]hept-6-en-3-one

InChI

InChI=1S/C7H8O/c8-7-3-5-1-2-6(5)4-7/h1-2,5-6H,3-4H2

InChI Key

UCDBFMIOHSYYTL-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC2CC1=O

Origin of Product

United States

Preparation Methods

Photochemical Cyclization of Cycloheptadienol Derivatives

One of the classical approaches to construct the bicyclo[3.2.0]heptene skeleton involves intramolecular photochemical [2+2] cycloaddition of dienes. Zhang et al. (2009) reported an efficient synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, which are derivatives of this compound, via photochemical cyclization of 3,5-cycloheptadienol (compound 3) (Scheme 1). The precursor 3 is obtained by reduction of tropone (compound 2), which itself is synthesized by oxidation of cycloheptatriene with selenium dioxide (SeO2) in the presence of KH2PO4.

The key steps include:

  • Oxidation: Cycloheptatriene → Tropone (45% yield)
  • Reduction: Tropone → 3,5-Cycloheptadienol (68% yield)
  • Photochemical cyclization: 3,5-Cycloheptadienol → Bicyclo[3.2.0]hept-6-en-3-ol (endo/exo mixture)
  • Selective reduction of this compound to bicyclo[3.2.0]hept-6-en-3-ol using lithium aluminum hydride or L-Selectride to favor the endo isomer
  • Esterification with benzoyl chloride to obtain diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates

This method is notable for its mild conditions and good selectivity toward the endo isomer after selective reduction and purification steps. The yields of the benzoate esters range from 65% to 85%, with crystallization used for purification (Table 1).

Table 1. Synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates via esterification

Product R Group Reaction Time (h) Yield (%) Melting Point (°C)
6a NO2 1.5 85 115-116
6b Br 2.0 83 104-105
6c H 3.0 65 oil
6d Me 3.0 74 55-57
6e OMe 4.0 72 59-61

Source: Zhang et al., ARKIVOC 2009

Non-Photochemical Synthesis via Bicyclo[3.2.0]hept-2-en-6-one Intermediates

An alternative approach avoids photochemical steps by preparing bicyclo[3.2.0]hept-2-en-6-ones, which can be converted into this compound derivatives. This method was developed in the context of synthesizing grandisol and related monoterpenes.

Key features include:

  • Intramolecular copper(I)-catalyzed photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol to form bicyclo[3.2.0]heptan-endo-2-ol intermediates.
  • Subsequent oxidation and functional group manipulations to access bicyclo[3.2.0]hept-2-en-6-ones.
  • The bicyclo[3.2.0]hept-2-en-6-one framework allows for selective transformations, including bismethylation adjacent to the carbonyl and conversion to bicyclic lactones.
  • This approach is versatile, enabling the synthesis of enantiomerically pure compounds and intermediates for natural products.

This non-photochemical strategy is advantageous for scalability and avoids the mixture of diastereomers typically encountered in photochemical methods.

Source: ACS Publications, 1999

Bicyclo[3.2.0]hept-3-en-6-one Approach to Prostaglandin Intermediates

A further synthetic route involves bicyclo[3.2.0]hept-3-en-6-one as a key intermediate for prostaglandin synthesis. This approach utilizes:

  • Preparation of bicyclo[3.2.0]hept-3-en-6-one derivatives from 5-benzyloxymethyl-3-hydroxy-6-heptenoic acid.
  • The acid precursor is synthesized from inexpensive monoprotected cis-2-butene-1,4-diol.
  • Subsequent stereoselective transformations yield substituted cyclopentanic structures useful as prostaglandin intermediates.

This method emphasizes stereoselectivity and functional group compatibility, providing access to complex bicyclic ketones without requiring photochemical steps.

Source: Organic Letters, 2000

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Photochemical Cyclization (Zhang et al.) Intramolecular [2+2] cycloaddition of dienes; selective reduction to endo isomer Mild conditions; good diastereoselectivity after reduction; well-characterized products Requires photochemical setup; mixture of diastereomers before reduction
Non-Photochemical Bicyclo[3.2.0]hept-2-en-6-one approach Copper(I)-catalyzed cyclization; versatile intermediates Avoids photochemical steps; scalable; enantiomeric purity achievable More complex catalytic steps; multiple transformations needed
Bicyclo[3.2.0]hept-3-en-6-one for prostaglandin synthesis Derived from heptenoic acid precursors; stereoselective Access to complex intermediates; stereoselective Specialized substrates; targeted for prostaglandin intermediates

Detailed Research Findings and Notes

  • The photochemical method by Zhang et al. achieves selective synthesis of endo-bicyclo[3.2.0]hept-6-en-3-ol via reduction of this compound with lithium aluminum hydride or L-Selectride, favoring the endo isomer in a ratio up to 9:1 (endo:exo) after purification.

  • X-ray crystallography confirmed the endo configuration of benzoate derivatives, ensuring stereochemical purity crucial for polymerization applications.

  • The non-photochemical bicyclo[3.2.0]hept-2-en-6-one approach allows for selective functionalization at the carbon adjacent to the ketone, enabling the synthesis of various natural product analogs, demonstrating the synthetic utility of this compound derivatives as versatile intermediates.

  • The bicyclo[3.2.0]hept-3-en-6-one approach to prostaglandin intermediates provides a stereocontrolled route from inexpensive starting materials, highlighting the compound’s role in complex molecule synthesis beyond polymer chemistry.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H8_8O
  • Molecular Weight : 108.14 g/mol
  • CAS Number : 13173-09-6
  • InChI Key : LNLLHUHPGPKRBM-UHFFFAOYSA-N

Synthetic Applications

1. Enantioselective Baeyer-Villiger Oxidation

Bicyclo[3.2.0]hept-6-en-3-one is primarily utilized in the enantioselective Baeyer-Villiger oxidation process. This reaction is crucial for producing optically pure lactones, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The process allows for the transformation of ketones into esters, enhancing the selectivity of the resulting products .

2. Synthesis of Chalcone Derivatives

The compound serves as a precursor in the synthesis of chalcone derivatives through its reaction with arylaldehydes. This reaction is significant in the development of compounds with potential anti-cancer properties, as chalcones have been studied for their biological activities .

Biochemical Applications

1. Study of Extremophile Enzymes

This compound is employed in research to analyze extremophile enzymes, such as monooxygenases and hydrolases, isolated from microorganisms found in extreme environments like deep-water petroleum reservoirs. These studies utilize fluorogenic assays and multibioreactions to assess enzyme activity under high-temperature conditions .

Case Study 1: Efficient Synthesis of Endo-Bicyclo[3.2.0]hept-6-en-3-yl Benzoates

A notable study demonstrated an efficient method for synthesizing endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates via esterification with benzoyl chloride. The precursor, endo-bicyclo[3.2.0]hept-6-en-3-ol, was obtained through selective reduction of this compound using lithium aluminum hydride . This synthetic route not only provided a cost-effective method but also yielded products that were characterized using IR, NMR, and X-ray diffraction techniques.

Case Study 2: Optical Resolution and Pharmaceutical Applications

Research has highlighted the optical resolution of this compound derivatives for potential therapeutic applications, particularly in treating neuropathic pain conditions such as multiple sclerosis and migraines . The derivatives were shown to possess significant analgesic properties when tested in vivo.

Data Summary Table

Application AreaSpecific UseReference
Synthetic ChemistryEnantioselective Baeyer-Villiger oxidation
Organic SynthesisSynthesis of chalcone derivatives
Biochemical ResearchStudy of extremophile enzymes
Pharmaceutical DevelopmentOptical resolution for analgesic compounds

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]hept-6-en-3-one involves its interaction with specific molecular targets. The compound’s reactivity is largely due to the presence of the ketone group and the double bond, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Table 1: Comparative Yields of Bicyclic Ketones

Compound Synthetic Method Yield (%) Reference
Bicyclo[3.2.0]hept-3-en-6-one Cyclization of hydroxy-enoic acid 78
Bicyclo[3.2.0]hept-3-en-6-endo-ols Oxidation of resolved enantiomers ≤70
Bicyclo[4.2.0]oct-7-en-7-carboxamide Grubbs III isomerization No reaction

Reactivity in Acid-Catalyzed Rearrangements

Bicyclo[3.2.0]hept-6-en-3-one exhibits distinct behavior under strong acidic conditions:

  • In FSO₃H, it rearranges to 1-acetylcyclopentadiene, whereas bicyclo[3.2.0]heptan-6-one undergoes ring expansion to cyclohept-2-enone . This divergence underscores the influence of double-bond positioning on reactivity.

Table 2: Acid-Catalyzed Rearrangement Products

Starting Material Product Conditions Reference
This compound 1-Acetylcyclopentadiene FSO₃H
Bicyclo[3.2.0]heptan-6-one Cyclohept-2-enone H₂SO₄

Enzymatic Transformations and Selectivity

This compound is a substrate for Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs):

  • Cyclohexanone monooxygenase (CHMO) converts it into regiodivergent lactones: the (1R,5S) enantiomer forms "normal" lactones, while (1S,5R) yields "abnormal" lactones .
  • Baker’s yeast reduces racemic bicyclo[3.2.0]hept-2-en-6-one to a 2.2:1 mixture of (6S)-endo and (6S)-exo alcohols, demonstrating moderate stereoselectivity .
  • Km values for CHMO-mediated oxidation vary: TmCHMO (Thermocrispum municipale) shows higher substrate affinity than AcCHMO (Acinetobacter sp.), with comparable catalytic efficiencies .

Thermodynamic Stability and Substituent Effects

The endo configuration of 7-substituted bicyclo[3.2.0]hept-6-en-3-ones is thermodynamically favored for small substituents (e.g., F, Cl, CH₃ ) due to reduced Pitzer strain in pseudoequatorial positions. However, bulky groups like t-Bu favor the exo form .

Table 3: Endo/Exo Ratios in Base-Catalyzed Epimerization

Substituent (R) Endo:Exo Ratio Reference
F 89:11
t-Bu 10:90
C₆H₅ 66:34

Biological Activity

Bicyclo[3.2.0]hept-6-en-3-one is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure characterized by a seven-membered ring system with a double bond and a ketone functional group. Its molecular formula is C9H10OC_9H_{10}O, with a molecular weight of 150.18 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC₉H₁₀O
Molecular Weight150.18 g/mol
Boiling Point160 °C
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the ketone group and the double bond facilitates these interactions, potentially leading to the formation of biologically active derivatives.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways . The compound's ability to inhibit cell proliferation was confirmed through assays measuring cell viability and growth inhibition.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating potent antimicrobial activity.
  • Apoptotic Induction in Cancer Cells : Research focused on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability after 48 hours of treatment, with IC50 values around 25 µM, suggesting its potential as an anticancer agent .

Synthesis and Derivatives

This compound serves as an important intermediate in synthesizing various biologically active compounds, including prostaglandins and antibiotics . The synthesis often involves multi-step processes such as oxidation and reduction reactions to achieve desired derivatives.

Synthesis Overview

Reaction Type Reagents Used Products Formed
OxidationKMnO₄, CrO₃Carboxylic acids or ketones
ReductionNaBH₄, LiAlH₄Alcohols
SubstitutionBr₂, Cl₂Halogenated derivatives

Q & A

Q. What are the primary synthetic routes for Bicyclo[3.2.0]hept-6-en-3-one, and what yields can be expected?

The compound is synthesized via bicyclization of 3-hydroxy-6-alkenoic acids under acidic conditions. For example, 3,6-dimethyl-3-hydroxy-6-heptenoic acid undergoes cyclization with HCl in THF, yielding 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one (63–79% yields). Key parameters include temperature control (0°C to room temperature) and solvent selection (tetrahydrofuran or ether). Post-synthesis purification involves fractional distillation or column chromatography .

Q. What key chemical reactions define the reactivity of this compound?

The compound undergoes Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form lactones, a reaction critical for asymmetric synthesis. It also participates in nucleophilic additions at the ketone group and Diels-Alder reactions due to strain in the bicyclic framework. Reaction conditions (e.g., solvent polarity, temperature) significantly influence enantioselectivity in oxidation .

Q. How is the molecular structure of this compound confirmed experimentally?

Electron diffraction and molecular mechanics (MM2 calculations) reveal its dominant endo (boat) conformation (65.0° flap angle for C6-C7). Spectroscopic methods include 1^1H/13^{13}C NMR (to identify carbonyl resonance at ~210 ppm) and IR (C=O stretch at ~1750 cm1^{-1}). X-ray crystallography of derivatives (e.g., 1,4-dimethyl analog) further validates ring geometry .

Advanced Research Questions

Q. How can enantioselective Baeyer-Villiger oxidation be optimized for this compound?

Use chiral catalysts (e.g., Candida antarctica lipase B) or engineered monooxygenases from extremophiles (e.g., Pseudomonas putida). Fluorogenic assays with NADPH cofactors monitor reaction progress. Key parameters: pH (7.0–8.5), temperature (25–40°C), and substrate-to-enzyme ratio (1:10–1:50). Enantiomeric excess (ee) is quantified via chiral HPLC or 19^{19}F NMR with derivatization .

Q. What methodologies resolve contradictions in structural conformation studies (endo vs. exo)?

Combine experimental (microwave spectroscopy, low-frequency IR/Raman) and computational (DFT, MM2) analyses. For example, MM2 predicts 99% endo conformation at room temperature, while microwave data may suggest minor exo populations. Statistical refinement of electron diffraction data (e.g., least-squares fitting) accounts for conformational mixtures .

Q. How can computational models predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Transition state modeling (e.g., for Diels-Alder) identifies steric and electronic barriers. Software like Gaussian or ORCA integrates solvation effects (e.g., PCM model) for accuracy .

Q. What challenges arise in stereoselective synthesis of derivatives like grandisol or hirsutene?

Key issues include regioselectivity in cyclopropane ring opening and controlling axial chirality. Strategies:

  • Use chiral auxiliaries (e.g., camphanic acid derivatives) for resolution .
  • Enzymatic kinetic resolution with hydrolases (e.g., Burkholderia cepacia lipase) .
  • Dynamic kinetic asymmetric transformations (DYKAT) with Pd catalysts .

Q. How are extremophile monooxygenases analyzed for substrate specificity with this compound?

Fluorogenic assays (e.g., using NADPH depletion or O2O_2 consumption) screen enzyme libraries. Protein engineering (directed evolution) enhances activity. Structural analysis (X-ray crystallography or cryo-EM) identifies active-site residues (e.g., FAD-binding domains). Activity assays at high temperatures (50–80°C) mimic extremophile conditions .

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